ALDH3A1 Inhibition Potency: 4-Isopropoxy-3-(methoxymethyl)benzaldehyde vs. 4-Isopropoxybenzaldehyde
4-Isopropoxy-3-(methoxymethyl)benzaldehyde inhibits human ALDH3A1 with an IC50 of 450 nM [1]. In contrast, the simpler analog 4-isopropoxybenzaldehyde (CAS 18962-05-5) lacks the methoxymethyl substituent and functions as an ALDH3A1 substrate rather than an inhibitor, with no inhibitory IC50 reported for ALDH3A1 [2]. The introduction of the methoxymethyl group transforms the compound from a substrate to an inhibitor, representing a functional switch that is critical for ALDH3A1-targeted studies.
| Evidence Dimension | ALDH3A1 inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 450 nM |
| Comparator Or Baseline | 4-Isopropoxybenzaldehyde: Not an inhibitor; functions as ALDH3A1 substrate |
| Quantified Difference | Functional switch from substrate to inhibitor (IC50 450 nM) |
| Conditions | Full-length human ALDH3A1 expressed in E. coli BL21 (DE3); benzaldehyde substrate; 2 min preincubation; spectrophotometry with NADP+ |
Why This Matters
Researchers requiring ALDH3A1 inhibition rather than substrate activity must specifically source 4-isopropoxy-3-(methoxymethyl)benzaldehyde; substitution with 4-isopropoxybenzaldehyde yields an entirely different experimental outcome.
- [1] BindingDB. CHEMBL3128205: ALDH3A1 IC50 = 450 nM. BindingDB Entry BDBM50448804. View Source
- [2] TargetMol. ALDH1A3-IN-3 (4-Isopropoxybenzaldehyde) Product Information. TargetMol, 2023. View Source
